
Isopropyl N-(2-chloro-6-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl N-(2-chloro-6-methylphenyl)carbamate is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloro-6-methylaniline+isopropyl chloroformate→Isopropyl N-(2-chloro-6-methylphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl N-(2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl N-(2-chloro-6-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Isopropyl N-(2-chloro-6-methylphenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzyme, leading to a disruption in the biological pathway. The molecular targets include enzymes involved in neurotransmission and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl N-(3-chloro-4-methylphenyl)carbamate
- Isopropyl N-(4-chloro-2-methylphenyl)carbamate
- Isopropyl N-(5-chloro-2-methylphenyl)carbamate
- Isopropyl N-(2-ethyl-6-methylphenyl)carbamate
Uniqueness
Isopropyl N-(2-chloro-6-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
67648-21-9 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
propan-2-yl N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-10-8(3)5-4-6-9(10)12/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
JUYNSNPNCJFKMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


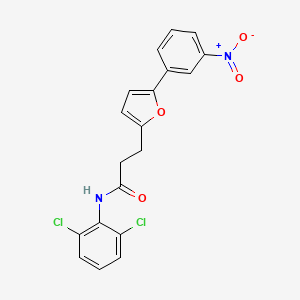



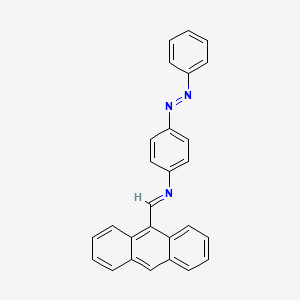
![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
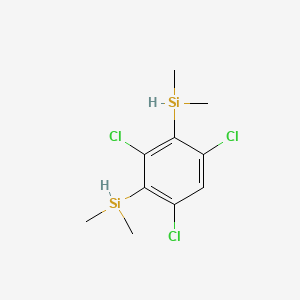



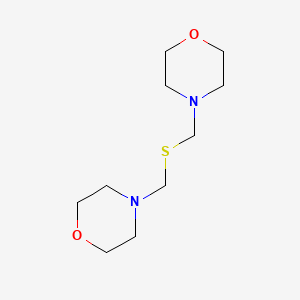
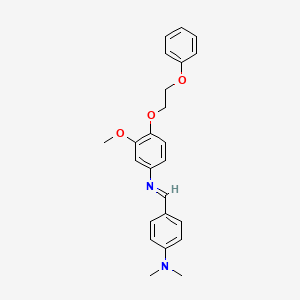

methanol](/img/structure/B11958812.png)
